7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine
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Overview
Description
7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine is a chemical compound with the molecular formula C11H15NO. It is a member of the benzazepine family, which is characterized by a seven-membered ring fused to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine typically involves the cyclization of appropriate precursors. One common method involves the ring-closing metathesis of dienyl N-(2-nitrophenyl)sulfonamide, followed by hydroxylation and N-deprotection . The reaction conditions often include the use of catalysts such as Grubbs’ catalyst for the metathesis step and various reagents for subsequent transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce different alkyl or aryl groups .
Scientific Research Applications
7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Butyl-5-cyclobutyl-5-hydroxytetrahydrobenzazepin-4-one: This compound shares a similar core structure but has different substituents.
(S)-8-Hydroxy-7-methoxy-1,2,3,11a-tetrahydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-5,11(10H)-dione: Another structurally related compound with different functional groups.
Uniqueness
7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine is unique due to its specific methoxy substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11-5-4-10-8-12-6-2-3-9(10)7-11/h4-5,7,12H,2-3,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBDYBMSVIMNCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CNCCC2)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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